2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide is a fluorinated organic compound characterized by the presence of eight fluorine atoms and an iodide group attached to a pentanoyl backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and reactivity, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
Mode of Action
It’s known to be used as a cosurfactant in the synthesis of nanocrystals . Cosurfactants typically work by reducing the interfacial tension between two phases, allowing for the formation of smaller, more stable particles.
Biochemical Pathways
Its use in the synthesis of silver and silver iodide nanocrystals suggests it may play a role in the formation of these nanocrystals .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
It’s known to be used in the synthesis of ag2s nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .
Action Environment
It’s known that the compound is used in water-in-supercritical co2 reverse microemulsion in the synthesis of nanocrystals , suggesting that the compound’s action may be influenced by the properties of the microemulsion environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide typically involves the fluorination of a pentanoyl precursor followed by iodination. One common method includes the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with iodine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing advanced equipment to ensure precise control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The fluorinated backbone can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, strong acids, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce higher oxidation state compounds.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex fluorinated molecules.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with similar fluorination but different functional groups.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with a longer carbon chain.
2,2,3,3,4,4,5,5-Heptafluoro-1-butanol: A shorter chain fluorinated alcohol.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide is unique due to the presence of both fluorine and iodide, which imparts distinct reactivity and properties compared to other fluorinated compounds. Its combination of high electronegativity and reactivity makes it particularly valuable in specialized applications where these characteristics are desired .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoyl iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF8IO/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVQIGLCDUFCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)I)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF8IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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